L-Arginine-13C6,15N4 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Arginine-13C6,15N4 Hydrochloride is a stable isotope-labeled amino acid . It is used in heavy SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media preparations for relative protein quantifications . It can also be used as a labeled standard in quantitative metabolomics research .

Molecular Structure Analysis

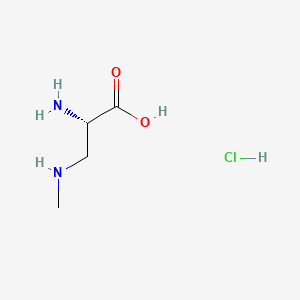

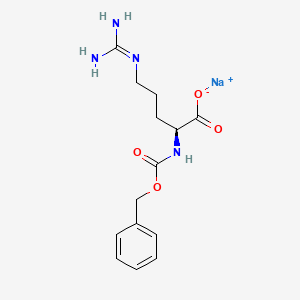

The linear formula for L-Arginine-13C6,15N4 Hydrochloride is H215N13C (15NH)15NH (13CH2)313CH (15NH2)13CO2H · HCl . Its molecular weight is 220.59 .Chemical Reactions Analysis

L-Arginine-13C6,15N4 Hydrochloride is the nitrogen donor for the synthesis of nitric oxide . Nitric oxide is a potent vasodilator that is deficient during times of sickle cell crisis .Physical And Chemical Properties Analysis

L-Arginine-13C6,15N4 Hydrochloride is a solid substance . It has an optical activity of [α]20/D +22°, c = 12 in 10% HCl . It is recommended to store it at room temperature away from light and moisture .科学的研究の応用

Mass Spectrometry in Proteomics

L-Arginine-13C6,15N4 Hydrochloride is commonly used in SILAC (Stable Isotope Labeling with Amino Acids in Cell culture) to study protein expression by mass spectrometry. It allows for the generation of peptides with distinct mass shifts, facilitating the analysis of protein abundance and post-translational modifications .

Protein Expression Analysis

This compound is instrumental in labeling proteins within cells, which can then be tracked during cell culture experiments. It provides a way to study dynamic processes such as protein synthesis, degradation, and interaction .

Quantitative Proteomics

By using heavy isotopes, researchers can quantify proteins across different samples or conditions in a highly accurate manner. This is crucial for understanding biological processes and disease mechanisms .

Cell Signaling Studies

L-Arginine-13C6,15N4 Hydrochloride enables the investigation of cell signaling pathways by tracking changes in protein phosphorylation and other post-translational modifications .

Drug Discovery and Development

In pharmaceutical research, this compound aids in identifying potential drug targets and understanding drug effects at the proteomic level .

Metabolic Research

Researchers use L-Arginine-13C6,15N4 Hydrochloride to study metabolic pathways and fluxes, which is essential for understanding metabolic diseases and developing therapeutic strategies .

作用機序

Target of Action

The primary target of L-Arginine-13C6,15N4 Hydrochloride is the nitric oxide synthase (NOS) enzyme . This enzyme plays a crucial role in the synthesis of nitric oxide (NO), a potent vasodilator .

Mode of Action

L-Arginine-13C6,15N4 Hydrochloride interacts with its target, the NOS enzyme, by serving as a nitrogen donor . This interaction facilitates the synthesis of nitric oxide, resulting in vasodilation .

Biochemical Pathways

The compound affects the nitric oxide synthesis pathway . The downstream effects of this pathway include vasodilation and increased blood flow, which can have significant impacts on various physiological processes .

Result of Action

The molecular and cellular effects of L-Arginine-13C6,15N4 Hydrochloride’s action primarily involve the production of nitric oxide . This leads to vasodilation, which can affect various physiological processes, including blood pressure regulation and immune response .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-YAUSPDTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

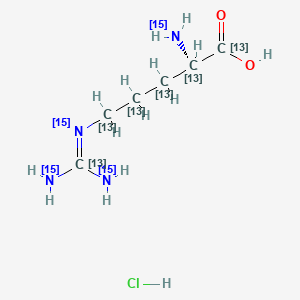

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why was L-Arginine-13C6,15N4 Hydrochloride used in this AML study?

A1: L-Arginine-13C6,15N4 Hydrochloride was specifically employed as a metabolic tracer in this research. The isotopic labeling (13C6,15N4) allowed researchers to track the metabolic fate of L-arginine within AML cells. By analyzing which metabolites incorporated the labeled atoms, they could determine the specific metabolic pathways that utilize L-arginine within these cells. This information is crucial for understanding how AML cells utilize nutrients and could potentially reveal metabolic vulnerabilities that could be therapeutically targeted.

Q2: What did the researchers learn about L-arginine metabolism in AML cells using L-Arginine-13C6,15N4 Hydrochloride?

A2: By using L-Arginine-13C6,15N4 Hydrochloride, the researchers discovered that L-arginine is metabolized through the urea cycle (producing ornithine) and subsequently contributes to the synthesis of polyamines (putrescine, spermidine, and spermine) in AML cells []. This finding highlighted the importance of polyamine metabolism in AML and led to further investigations into targeting this pathway as a potential therapeutic strategy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)